molecular formula C23H32N6O6S2 B2655786 N~1~,N~4~-bis{4-[(dimethylamino)sulfonyl]phenyl}-1,4-diazepane-1,4-dicarboxamide CAS No. 692733-06-5

N~1~,N~4~-bis{4-[(dimethylamino)sulfonyl]phenyl}-1,4-diazepane-1,4-dicarboxamide

Cat. No.: B2655786
CAS No.: 692733-06-5
M. Wt: 552.67
InChI Key: PPTMRVLMFQZWTH-UHFFFAOYSA-N
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Description

N~1~,N~4~-bis{4-[(dimethylamino)sulfonyl]phenyl}-1,4-diazepane-1,4-dicarboxamide is a complex organic compound characterized by its unique diazepane core structure and sulfonylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N~4~-bis{4-[(dimethylamino)sulfonyl]phenyl}-1,4-diazepane-1,4-dicarboxamide typically involves multi-step organic reactions. One common method includes the reaction of 1,4-diazepane with 4-(dimethylamino)sulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds through nucleophilic substitution, forming the desired sulfonylphenyl groups on the diazepane ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimizing reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N~1~,N~4~-bis{4-[(dimethylamino)sulfonyl]phenyl}-1,4-diazepane-1,4-dicarboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl groups to thiols or sulfides.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~).

    Substitution: Reagents like bromine or nitric acid for bromination or nitration, respectively.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols or sulfides.

    Substitution: Brominated or nitrated derivatives.

Scientific Research Applications

N~1~,N~4~-bis{4-[(dimethylamino)sulfonyl]phenyl}-1,4-diazepane-1,4-dicarboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its therapeutic potential in treating diseases due to its unique structural properties.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of N1,N~4~-bis{4-[(dimethylamino)sulfonyl]phenyl}-1,4-diazepane-1,4-dicarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The sulfonylphenyl groups play a crucial role in these interactions, facilitating binding through hydrogen bonding and hydrophobic interactions. The diazepane core provides structural rigidity, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N~1~,N~4~-bis(4-nitrophenyl)-1,4-diazepane-1,4-dicarboxamide
  • N~1~,N~4~-bis(4-methoxyphenyl)-1,4-diazepane-1,4-dicarboxamide
  • N~1~,N~4~-bis(4-chlorophenyl)-1,4-diazepane-1,4-dicarboxamide

Uniqueness

N~1~,N~4~-bis{4-[(dimethylamino)sulfonyl]phenyl}-1,4-diazepane-1,4-dicarboxamide stands out due to its dimethylamino sulfonyl groups, which impart unique electronic and steric properties. These groups enhance the compound’s solubility, reactivity, and potential for specific interactions with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

1-N,4-N-bis[4-(dimethylsulfamoyl)phenyl]-1,4-diazepane-1,4-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32N6O6S2/c1-26(2)36(32,33)20-10-6-18(7-11-20)24-22(30)28-14-5-15-29(17-16-28)23(31)25-19-8-12-21(13-9-19)37(34,35)27(3)4/h6-13H,5,14-17H2,1-4H3,(H,24,30)(H,25,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPTMRVLMFQZWTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)NC(=O)N2CCCN(CC2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32N6O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

552.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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